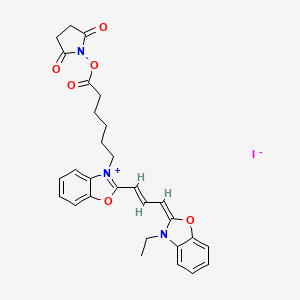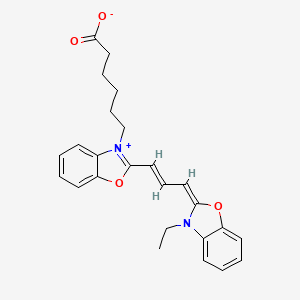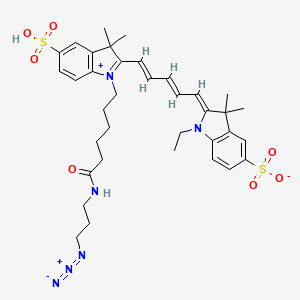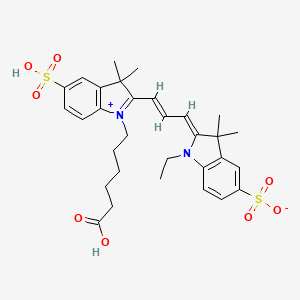
Cy3
描述
CY3,也称为花青素 3,是一种属于多甲川类别的合成染料。它是花青素家族的一部分,该家族涵盖从近红外到紫外的电磁光谱。this compound 是两个氮原子之间的一个共轭体系,形成氮杂环体系的一部分。 由于其荧光特性,它被广泛用于生物标记 .
作用机制
CY3 的作用机制涉及它在光激发下发荧光的能力。当 this compound 被特定波长的光激发时,它会在不同的波长发射荧光。此特性在各种应用中用于检测和可视化生物分子。 This compound 的荧光会受到它所连接的蛋白质或核酸构象变化的影响,导致发射增强或猝灭 .
生化分析
Biochemical Properties
Sulfo-Cy3-acid plays a crucial role in biochemical reactions as a fluorescent marker. It interacts with proteins, nucleic acids, and other biomolecules through covalent bonding, primarily via its sulfonate groups. The compound is often used to label antibodies, peptides, and oligonucleotides, facilitating the detection and quantification of these molecules in complex biological samples. The high extinction coefficient and quantum yield of Sulfo-Cy3-acid enhance the sensitivity and accuracy of fluorescence-based assays .
Cellular Effects
Sulfo-Cy3-acid influences various cellular processes by serving as a fluorescent probe. It is commonly used in live-cell imaging to track the localization and dynamics of specific proteins and other biomolecules. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing real-time visualization of molecular interactions and cellular events. For instance, Sulfo-Cy3-acid has been used to study the intracellular distribution of proteins in osteosarcoma cells .
Molecular Mechanism
The mechanism of action of Sulfo-Cy3-acid involves its ability to form covalent bonds with target biomolecules, such as proteins and nucleic acids. This binding interaction is facilitated by the sulfonate groups, which react with amino or thiol groups on the target molecules. The fluorescent properties of Sulfo-Cy3-acid allow researchers to monitor these interactions and study the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo-Cy3-acid can change over time due to factors such as stability and degradation. The compound is known for its high photostability, which ensures consistent fluorescence signals during prolonged imaging experiments. It is essential to protect Sulfo-Cy3-acid from prolonged exposure to light and store it at appropriate temperatures to maintain its stability. Long-term studies have shown that Sulfo-Cy3-acid retains its fluorescence properties for several months when stored correctly .
Dosage Effects in Animal Models
The effects of Sulfo-Cy3-acid vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, Sulfo-Cy3-acid may cause adverse effects, such as cytotoxicity and tissue damage. It is crucial to determine the optimal dosage for each specific application to minimize potential side effects while maximizing the benefits of using Sulfo-Cy3-acid as a fluorescent probe .
Metabolic Pathways
Sulfo-Cy3-acid is involved in various metabolic pathways, primarily related to its role as a fluorescent marker. The compound interacts with enzymes and cofactors involved in metabolic processes, such as glycolysis and the tricarboxylic acid cycle. These interactions can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, Sulfo-Cy3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature and negative charge at physiological pH facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. These properties enable Sulfo-Cy3-acid to effectively label target biomolecules and provide accurate fluorescence signals for imaging and analysis .
Subcellular Localization
Sulfo-Cy3-acid exhibits specific subcellular localization patterns, depending on the target biomolecules it labels. The compound can be directed to various cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is crucial for studying the spatial distribution and functional roles of biomolecules within cells .
准备方法
合成路线和反应条件: CY3 可以通过多种方法合成,包括卤素原子的亲核取代反应。一种常见的方法是使卤代前体与亲核试剂反应,生成所需的花青素染料。 反应条件通常涉及使用二甲基甲酰胺或乙腈等溶剂,并在高温下进行反应以促进取代过程 .
工业生产方法: 在工业环境中,this compound 是使用大规模合成技术生产的。该过程涉及使用自动化反应器和对反应条件的精确控制,以确保高产率和纯度。 This compound 的工业生产通常包括额外的步骤,例如通过色谱法和结晶进行纯化,以获得具有所需规格的最终产品 .
化学反应分析
反应类型: CY3 经历各种化学反应,包括氧化、还原和取代。一个值得注意的反应是 this compound 与核酸共价连接时的氧化。 这种氧化会导致荧光猝灭,这受邻近碱基对的氧化电位的影響 .
常用试剂和条件: 涉及 this compound 的反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件根据所需结果而异,但它们通常涉及控制温度和特定 pH 值以优化反应效率 .
主要产物: this compound 反应形成的主要产物取决于具体的反应类型。例如,与核酸连接的 this compound 的氧化会导致氧化核碱基的形成,例如 8-氧代鸟嘌呤。 这些产物通常使用荧光光谱法等技术进行分析,以研究荧光特性的变化 .
科学研究应用
CY3 广泛应用于科学研究,特别是在化学、生物学、医学和工业领域。在化学中,this compound 用作荧光探针来研究分子相互作用和动力学。 在生物学中,它通常用于标记核酸和蛋白质,从而能够在各种分析中进行可视化和定量 .
在医学中,this compound 标记的探针用于诊断应用,例如荧光原位杂交 (FISH) 和实时聚合酶链式反应 (PCR)。 这些应用允许检测和定量特定的核酸序列,有助于诊断遗传疾病和传染病 .
在工业中,this compound 用于生产用于成像和流式细胞术的荧光染料。 它也用于开发用于细胞和神经元标记的荧光示踪剂,这些示踪剂是神经科学研究中必不可少的工具 .
相似化合物的比较
CY3 通常与其他花青素染料进行比较,例如花青素 5 (CY5) 和花青素 3B (CY3B)。虽然 this compound 在黄绿色区域发荧光,但 CY5 在远红色区域发荧光,使它们适合不同的应用。 另一方面,CY3B 以其优于 this compound 的荧光特性和稳定性而闻名 .
类似化合物列表:- 花青素 5 (CY5)
- 花青素 3B (CY3B)
- Alexa Fluor 555
- Alexa Fluor 568
属性
IUPAC Name |
(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYBBRGPORVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100405 | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146368-13-0 | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate](/img/structure/B8068815.png)
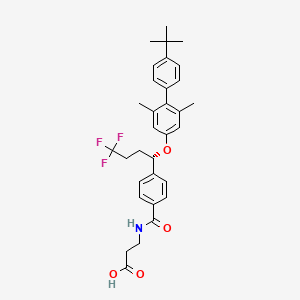
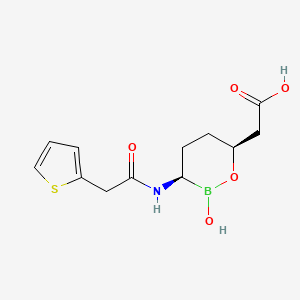
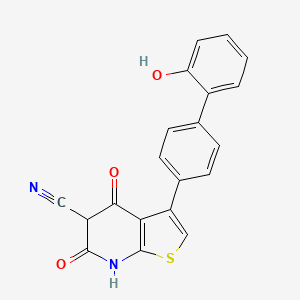
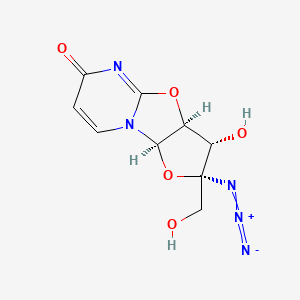
![octasodium;3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B8068856.png)
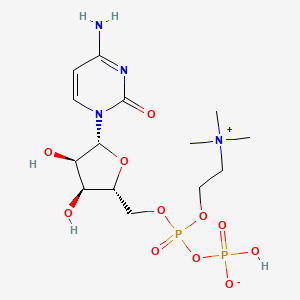
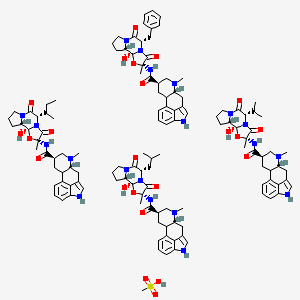
![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8068875.png)
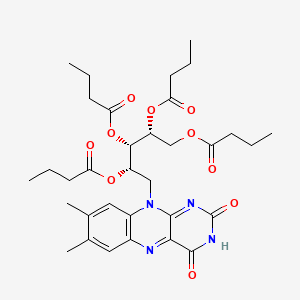
![Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt](/img/structure/B8068885.png)
